

Application Notes and Protocols: Establishing a Hyperosmotic Stress Model for Diquafosol Evaluation

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Compound of Interest

Compound Name: *Diquafosol (tetrasodium)*

Cat. No.: *B12427650*

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Introduction

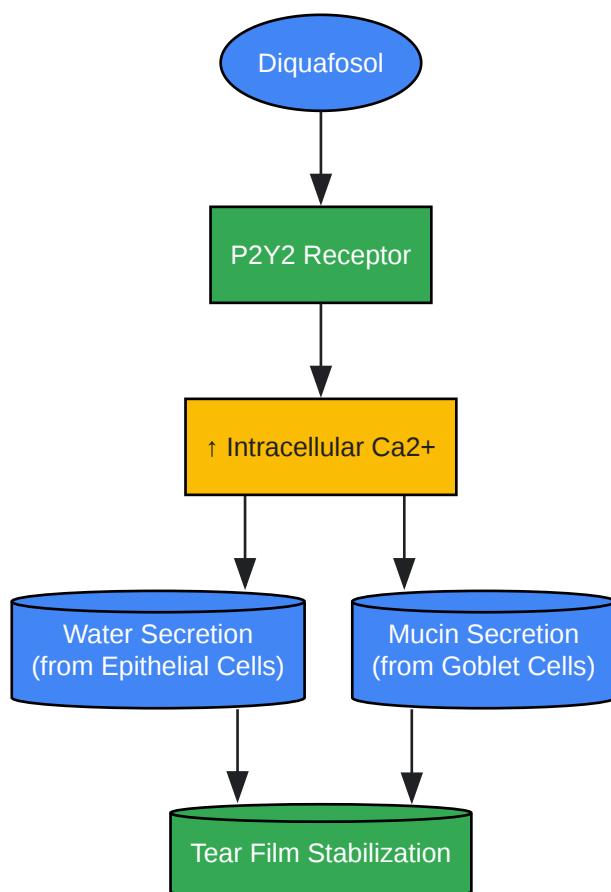
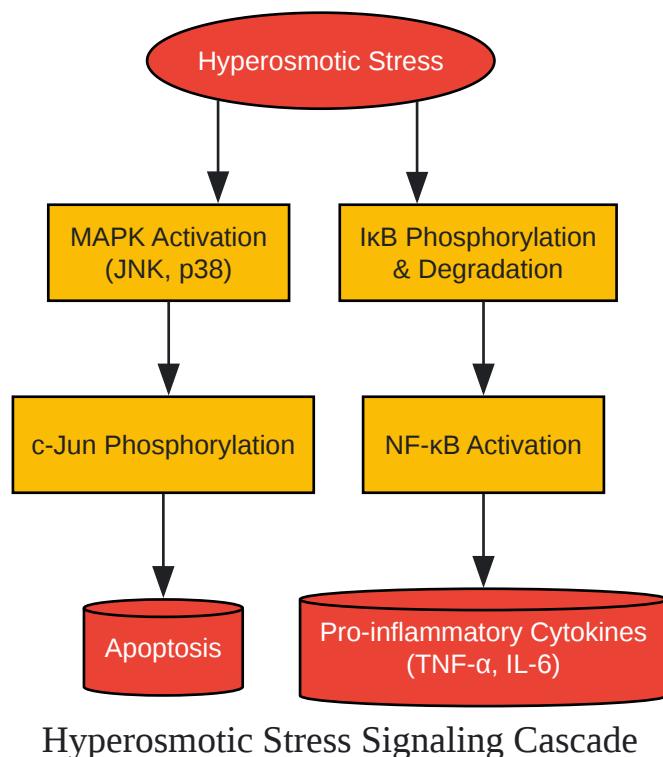
Dry Eye Disease (DED) is a prevalent ocular condition characterized by tear film instability and hyperosmolarity, leading to ocular surface inflammation, damage, and patient discomfort.[1][2] Hyperosmotic stress on the corneal and conjunctival epithelia is a key pathogenic factor, triggering inflammatory cascades and apoptosis.[1][3] Consequently, in vitro hyperosmotic stress models using human corneal epithelial cells (HCECs) are invaluable tools for evaluating the efficacy of therapeutic agents like Diquafosol.[4][5]

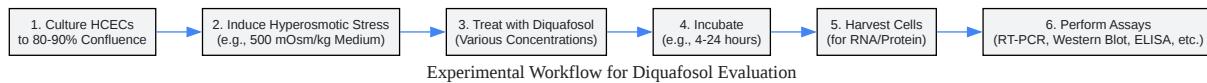
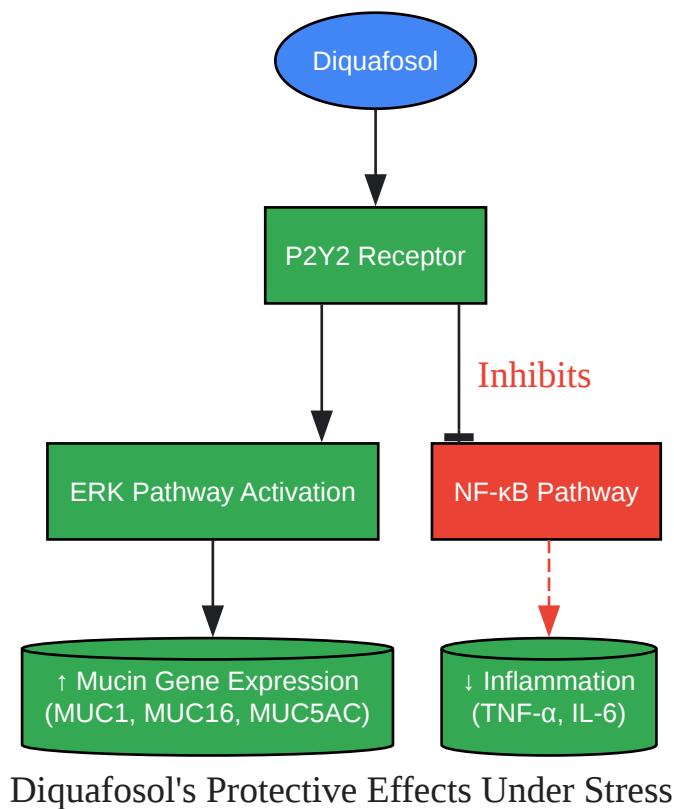
Diquafosol is a P2Y2 purinergic receptor agonist that stimulates water and mucin secretion, enhancing tear film stability.[6][7][8] Beyond its secretagogue function, Diquafosol exhibits anti-inflammatory and protective effects on the ocular surface under hyperosmotic conditions.[4][9] These application notes provide detailed protocols for establishing a hyperosmotic stress model to quantify the therapeutic effects of Diquafosol, along with data summaries and visual guides to the relevant signaling pathways.

Key Signaling Pathways

Hyperosmotic Stress-Induced Inflammation and Apoptosis

Hyperosmotic stress activates several intracellular signaling pathways in corneal epithelial cells, leading to the production of pro-inflammatory cytokines and, in sustained cases, apoptosis. Key pathways include the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, and the nuclear factor-kappa B (NF- κ B) pathway.[\[3\]](#)[\[4\]](#)[\[10\]](#)





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